![molecular formula C23H23NO5S B3016359 N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide CAS No. 1396884-07-3](/img/structure/B3016359.png)

N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

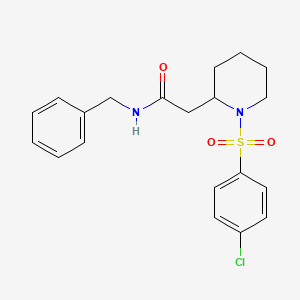

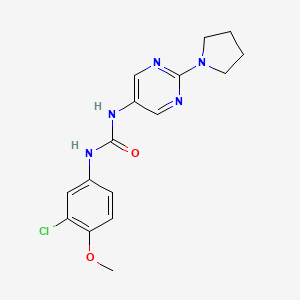

N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide is a useful research compound. Its molecular formula is C23H23NO5S and its molecular weight is 425.5. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wirkmechanismus

Target of Action

The compound belongs to the class of sulfonamides , which are known to exhibit a range of pharmacological activities . Sulfonamides primarily target anti-carbonic anhydrase and anti-dihydropteroate synthetase , allowing them to play a role in treating a diverse range of disease states such as diuresis, hypoglycemia, thyroiditis, inflammation, and glaucoma .

Mode of Action

Sulfonamides generally act asantibacterials by inhibiting the synthesis of folic acid in bacteria, which is crucial for their growth . They do this by competing with para-aminobenzoic acid (PABA) for the bacterial enzyme dihydropteroate synthetase, thereby preventing the incorporation of PABA into dihydrofolic acid, the immediate precursor of folic acid .

Biochemical Pathways

The biochemical pathways affected by sulfonamides are primarily those involved in the synthesis of folic acid . By inhibiting dihydropteroate synthetase, sulfonamides prevent the formation of dihydrofolic acid, a key intermediate in the folic acid synthesis pathway . This leads to a deficiency of folic acid in the bacteria, which is necessary for the synthesis of nucleic acids and the growth and multiplication of the bacteria .

Pharmacokinetics

Sulfonamides in general are known to be well absorbed from the gastrointestinal tract and are distributed throughout all body tissues . They are metabolized in the liver and excreted in the urine . The bioavailability of sulfonamides can be affected by factors such as the presence of food in the stomach, the pH of the urine, and the presence of renal or hepatic impairment .

Result of Action

The result of the action of sulfonamides is the inhibition of bacterial growth and multiplication, leading to the eventual death of the bacteria . This is due to the inhibition of folic acid synthesis, which is necessary for the synthesis of nucleic acids and the growth and multiplication of the bacteria .

Action Environment

Environmental factors can influence the action, efficacy, and stability of sulfonamides. When used in large doses, sulfonamides may cause a strong allergic reaction . The overall incidence of adverse drug reactions to sulfanamide allergy is approximately 3–8%, close to that seen for penicillin .

Biochemische Analyse

Biochemical Properties

N-(2-([1,1’-biphenyl]-4-yl)-2-hydroxypropyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, including dihydrofolate reductase (DHFR) and carbonic anhydrase (CA). The sulfonamide group in the compound is known to inhibit DHFR, an enzyme crucial for DNA synthesis and repair, by mimicking the structure of its natural substrate .

Cellular Effects

The effects of N-(2-([1,1’-biphenyl]-4-yl)-2-hydroxypropyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide on cellular processes are profound. It influences cell signaling pathways, particularly those involving the inhibition of DHFR, leading to disruptions in DNA synthesis and cell proliferation. This compound also affects gene expression by modulating transcription factors and other regulatory proteins. In cancer cells, it has been observed to induce cell cycle arrest and apoptosis, thereby reducing tumor growth .

Molecular Mechanism

At the molecular level, N-(2-([1,1’-biphenyl]-4-yl)-2-hydroxypropyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide exerts its effects primarily through enzyme inhibition. The sulfonamide group binds to the active site of DHFR, preventing the enzyme from catalyzing the reduction of dihydrofolate to tetrahydrofolate, a critical step in nucleotide biosynthesis . This binding interaction is stabilized by hydrogen bonds and hydrophobic interactions within the enzyme’s active site. Additionally, the compound’s interaction with CA involves binding to the zinc ion at the enzyme’s active site, inhibiting its catalytic activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-(2-([1,1’-biphenyl]-4-yl)-2-hydroxypropyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide change over time. The compound exhibits good stability under physiological conditions, but its activity can degrade over extended periods. Long-term studies have shown that continuous exposure to the compound can lead to adaptive cellular responses, such as upregulation of alternative metabolic pathways to compensate for the inhibited DHFR activity . These temporal effects are crucial for understanding the compound’s potential therapeutic applications and limitations.

Dosage Effects in Animal Models

The effects of N-(2-([1,1’-biphenyl]-4-yl)-2-hydroxypropyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide vary with dosage in animal models. At low doses, the compound effectively inhibits DHFR and CA without significant toxicity. At higher doses, it can cause adverse effects such as hepatotoxicity and nephrotoxicity . These toxic effects are likely due to the compound’s interaction with off-target proteins and enzymes, highlighting the importance of careful dosage optimization in therapeutic applications.

Metabolic Pathways

N-(2-([1,1’-biphenyl]-4-yl)-2-hydroxypropyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide is involved in several metabolic pathways. It is primarily metabolized by liver enzymes, including cytochrome P450 isoforms, which facilitate its biotransformation into more water-soluble metabolites for excretion . The compound’s inhibition of DHFR also affects folate metabolism, leading to reduced levels of tetrahydrofolate and subsequent impacts on nucleotide synthesis and cellular proliferation .

Transport and Distribution

Within cells and tissues, N-(2-([1,1’-biphenyl]-4-yl)-2-hydroxypropyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide is transported and distributed via passive diffusion and active transport mechanisms. It interacts with various transporters and binding proteins, which facilitate its uptake and accumulation in target tissues . The compound’s lipophilic nature allows it to cross cell membranes easily, contributing to its widespread distribution within the body.

Subcellular Localization

The subcellular localization of N-(2-([1,1’-biphenyl]-4-yl)-2-hydroxypropyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide is primarily within the cytoplasm and nucleus. It accumulates in these compartments due to its interactions with DHFR and other nuclear enzymes involved in DNA synthesis and repair . The compound’s localization is influenced by targeting signals and post-translational modifications that direct it to specific cellular compartments, enhancing its efficacy in inhibiting target enzymes.

Eigenschaften

IUPAC Name |

N-[2-hydroxy-2-(4-phenylphenyl)propyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23NO5S/c1-23(25,19-9-7-18(8-10-19)17-5-3-2-4-6-17)16-24-30(26,27)20-11-12-21-22(15-20)29-14-13-28-21/h2-12,15,24-25H,13-14,16H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTXNALKKDDEYNW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNS(=O)(=O)C1=CC2=C(C=C1)OCCO2)(C3=CC=C(C=C3)C4=CC=CC=C4)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23NO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[4-[(1-Cyclobutylaziridin-2-yl)methoxy]phenyl]-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine](/img/structure/B3016280.png)

![N-[(2-chlorophenyl)methyl]-2-[1-(2-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B3016284.png)

![N-[2-(2-fluorophenoxy)ethyl]-N-methyl-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide](/img/structure/B3016291.png)

![2-Chloro-N-(6-oxo-2-propan-2-yl-1,3,4,7,8,8a-hexahydropyrrolo[1,2-a]pyrazin-7-yl)propanamide](/img/structure/B3016293.png)

![8-[(2-Ethylpiperidin-1-yl)methyl]-1,3-dimethyl-7-(3-methylbutyl)purine-2,6-dione](/img/structure/B3016296.png)

![4-methyl-3-[(2-methylphenyl)sulfamoyl]benzoic Acid](/img/structure/B3016297.png)